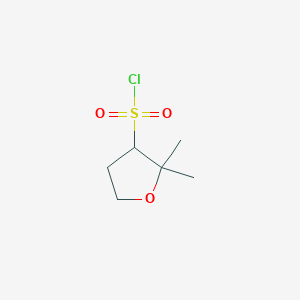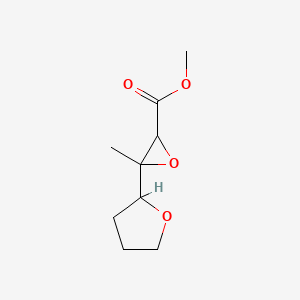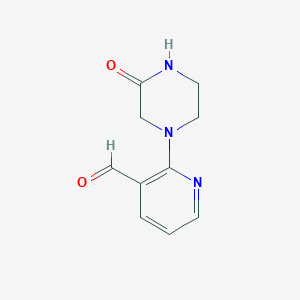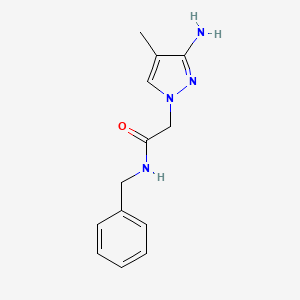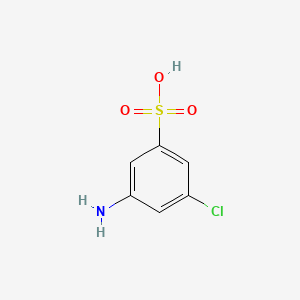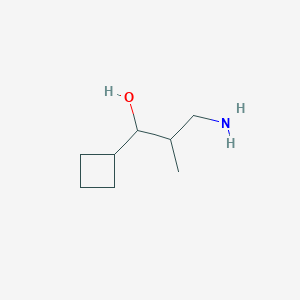
3-Amino-1-cyclobutyl-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-cyclobutyl-2-methylpropan-1-ol is an organic compound with the molecular formula C₈H₁₇NO. It features a cyclobutyl ring, an amino group, and a hydroxyl group, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-cyclobutyl-2-methylpropan-1-ol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reaction of cyclobutylmethyl ketone with ammonia and hydrogen in the presence of a catalyst to introduce the amino group. The hydroxyl group can be introduced through subsequent reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These methods ensure high yield and purity, making the compound suitable for various applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-cyclobutyl-2-methylpropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Cyclobutyl ketones or aldehydes.
Reduction: Cyclobutylamines or cyclobutyl alcohols.
Substitution: Halogenated cyclobutyl derivatives.
Scientific Research Applications
3-Amino-1-cyclobutyl-2-methylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-cyclobutyl-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups facilitate binding to active sites, influencing biochemical pathways and cellular processes. The cyclobutyl ring provides structural stability and specificity in these interactions.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-cyclobutyl-2-methylpropan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Cyclobutylamine: Lacks the hydroxyl and methyl groups, making it less versatile.
2-Methylcyclobutanol: Similar ring structure but lacks the amino group.
Uniqueness
3-Amino-1-cyclobutyl-2-methylpropan-1-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of both amino and hydroxyl groups enhances its reactivity and potential in various fields.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
3-amino-1-cyclobutyl-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-6(5-9)8(10)7-3-2-4-7/h6-8,10H,2-5,9H2,1H3 |
InChI Key |
SHRJIGZFPKMAQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1CCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13170315.png)

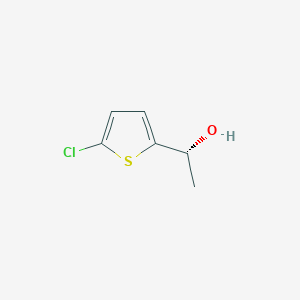
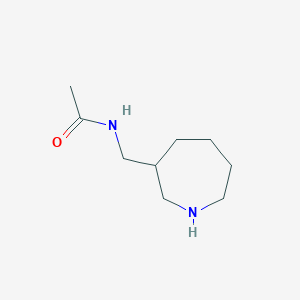
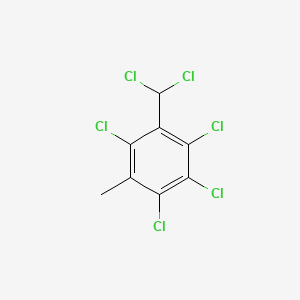
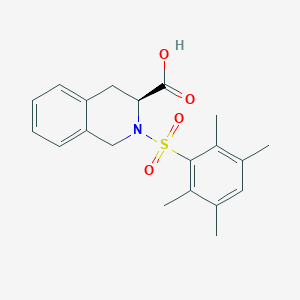

![1-(Bromomethyl)-1-[(tert-butoxy)methyl]cyclopropane](/img/structure/B13170342.png)
